4-benzyl-1-(3-fluorobenzyl)piperidine
Description
4-Benzyl-1-(3-fluorobenzyl)piperidine is a piperidine derivative featuring dual benzyl substituents at the 1- and 4-positions, with a fluorine atom at the meta position of the 1-benzyl group. The fluorine atom introduces electronegativity, enhancing hydrogen-bonding capacity and metabolic stability compared to non-halogenated analogs .
Properties
IUPAC Name |
4-benzyl-1-[(3-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN/c20-19-8-4-7-18(14-19)15-21-11-9-17(10-12-21)13-16-5-2-1-3-6-16/h1-8,14,17H,9-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGUZNOAMKHGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198588 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
4-Benzyl-1-(2,4,6-Trimethylbenzyl)Piperidine (M1BZP)
- Structure : The 1-position benzyl group has three methyl substituents (2,4,6-trimethyl), creating a bulky, electron-rich aromatic ring.
- Methyl groups enhance hydrophobic interactions but may reduce solubility .
- Comparison : The 3-fluorobenzyl group in the target compound offers a balance between steric hindrance and electronic effects. Fluorine’s electronegativity may improve binding specificity compared to methyl groups, which prioritize bulkier interactions .
4-Benzyl-1-(3-[125I]-Iodobenzylsulfonyl)Piperidine
- Structure : Features a sulfonyl linker and radioiodine at the 3-position.
- Application : Used in biodistribution studies for radiopharmaceutical dosimetry. The sulfonyl group increases polarity, favoring renal excretion, while iodine enables imaging applications .
- Comparison: The absence of sulfonyl/iodine in the target compound suggests a therapeutic rather than diagnostic focus. Fluorine’s smaller size improves blood-brain barrier penetration, relevant for CNS targets .
Electronic and Steric Modifications in Piperidine Derivatives
- Trifluoromethyl-Substituted Analogs (e.g., from ): Compounds with trifluoromethyl groups exhibit enhanced metabolic stability and enzyme inhibition (e.g., AChE, BACE-1). However, steric bulk can reduce binding affinity if substituents clash with target sites .
ADME Profiles
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Substituent Effects on Enzyme Inhibition
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